N-(4-Nitrocinnamylidene)-o-toluidine

Description

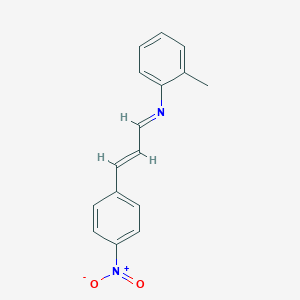

N-(4-Nitrocinnamylidene)-o-toluidine is a Schiff base derived from the condensation of o-toluidine (2-methylaniline) and 4-nitrocinnamaldehyde. Its molecular structure features a cinnamylidene group (a propenylbenzene backbone) substituted with a nitro (-NO₂) group at the para position, conjugated to the o-toluidine moiety via an imine (-C=N-) linkage. This compound is characterized by its extended π-conjugation system, which enhances electronic properties such as charge transport and optical absorption. Potential applications include organic semiconductors, dyes, and intermediates in pharmaceutical synthesis, leveraging its electron-withdrawing nitro group and planar structure for tailored reactivity and functionality .

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29g/mol |

IUPAC Name |

(E)-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-imine |

InChI |

InChI=1S/C16H14N2O2/c1-13-5-2-3-7-16(13)17-12-4-6-14-8-10-15(11-9-14)18(19)20/h2-12H,1H3/b6-4+,17-12? |

InChI Key |

VNVKHBXBYCACOA-VYHDKECDSA-N |

SMILES |

CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |

Isomeric SMILES |

CC1=CC=CC=C1N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Electronic Properties : The nitro group in this compound enhances electron affinity compared to methyl or chloro substituents, making it suitable for charge-transfer applications. Chlorinated analogs may exhibit stronger intermolecular interactions due to halogen bonding .

Optical Behavior : Extended conjugation in the cinnamylidene derivative results in redshifted UV-Vis absorption compared to benzylidene analogs, relevant for dye and sensor design .

Toxicity: Nitro-substituted compounds pose higher genotoxic risks due to metabolic activation to reactive intermediates (e.g., hydroxylamines), as seen in o-toluidine derivatives .

Conductivity and Material Science

Studies on doped poly(o-toluidine) (POT) show that binary dopants (e.g., ZrOCl₂/AgI) enhance conductivity by 2–3 orders of magnitude via polaronic transitions . Analogously, the nitro group in this compound could facilitate charge delocalization in hybrid materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.